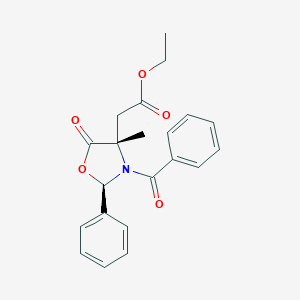

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

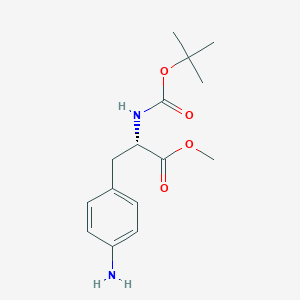

Synthesis Analysis

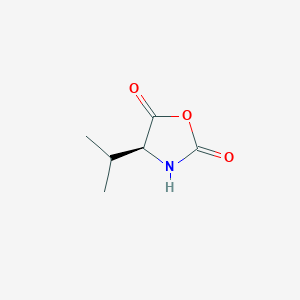

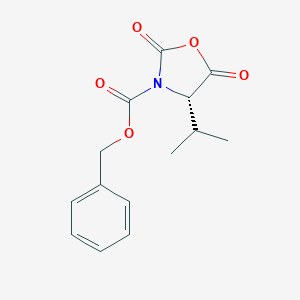

The synthesis of oxazolidinone derivatives, closely related to "(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone," involves multiple steps that are crucial for obtaining the desired stereochemistry and functional groups. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone precursors highlights the utility of oxazolidinone scaffolds in generating complex organic molecules with specific stereochemical configurations (Wee & Mcleod, 2003).

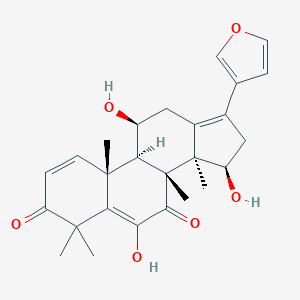

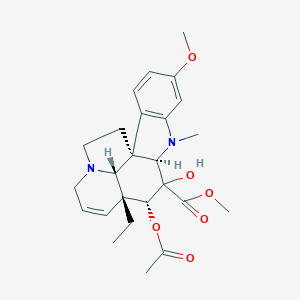

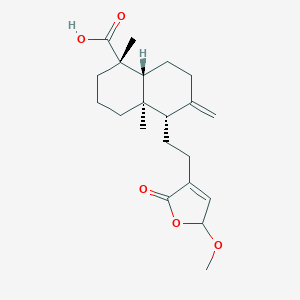

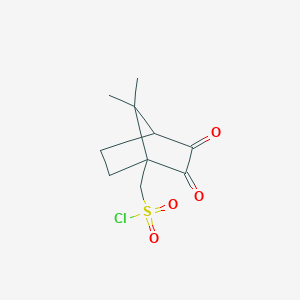

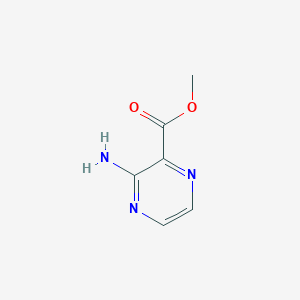

Molecular Structure Analysis

The molecular structure of oxazolidinones, including derivatives similar to the compound , features a 5-membered oxazolidinone ring that can adopt various stereochemistries. This structural aspect is critical for the compound's reactivity and interaction with other molecules. X-ray molecular structures of related compounds have provided insights into the diastereoselectivity of their synthesis processes and the spatial arrangement of substituents, which significantly affects their chemical properties (Abell, Taylor, & Oldham, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in a variety of chemical reactions, leveraging their unique structure for nucleophilic addition, cycloaddition, and rearrangement reactions. These reactions are pivotal for creating a wide array of functionalized organic compounds. The "oxazolidinone rearrangement" reaction, for example, demonstrates the compound's versatility in organic synthesis (Wee & Mcleod, 2003).

科学的研究の応用

Overview of Oxazolidinones

Oxazolidinones, including molecules such as (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone, represent a novel chemical class of synthetic antimicrobial agents. These compounds are known for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against a variety of significant human pathogens. Notably, oxazolidinones have been effective against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, demonstrates the class's potential with its favorable pharmacokinetic and toxicity profiles, underlining the promise of oxazolidinones as alternatives for treating infections by resistant gram-positive organisms (Diekema & Jones, 2000).

Antibacterial Agents Development

Significant efforts have been made to develop new oxazolidinone-based antibacterial agents with an improved biological profile. The search for oxazolidinone derivatives with enhanced activity has been driven by the urgent need for new antimicrobial options to combat resistant bacterial strains. This endeavor has seen substantial contributions from private companies aiming to identify key features responsible for activity enhancement. A large array of oxazolidinone derivatives are under study, indicating a proactive research landscape for developing potent antibacterial solutions (Poce et al., 2008).

Innovative Oxazolidinone Hybrids

The exploration of oxazolidinone-containing hybrids has unveiled compounds with antibacterial activity superior to existing treatments against Gram-positive bacteria, including strains resistant to traditional antibiotics. Some derivatives have also shown effectiveness against Gram-negative bacteria, showcasing the versatility and potential of oxazolidinone hybrids in expanding the spectrum of antibacterial activity. The development of these hybrids represents a strategic approach to achieve dual or multiple antibacterial mechanisms, potentially overcoming resistance issues associated with monotherapeutic agents (Phillips & Sharaf, 2016).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.

将来の方向性

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize it.

Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.

特性

IUPAC Name |

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIKKSTYYIFPV-CTNGQTDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474937 |

Source

|

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

CAS RN |

113806-36-3 |

Source

|

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)